alpha-Methyl-5-methoxy-2-nitro-4-(2-propyn-1-yloxy)benzyl Alcohol
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Overview
Description
alpha-Methyl-5-methoxy-2-nitro-4-(2-propyn-1-yloxy)benzyl Alcohol: is a chemical compound with the molecular formula C12H13NO5 and a molecular weight of 251.24 g/mol . This compound is known for its unique structure, which includes a methoxy group, a nitro group, and a propyn-1-yloxy group attached to a benzyl alcohol backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-Methyl-5-methoxy-2-nitro-4-(2-propyn-1-yloxy)benzyl Alcohol typically involves multiple steps, starting from commercially available precursors. The final step involves the reduction of the nitro group to form the benzyl alcohol.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields .
Chemical Reactions Analysis
Types of Reactions
alpha-Methyl-5-methoxy-2-nitro-4-(2-propyn-1-yloxy)benzyl Alcohol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amine.
Substitution: The methoxy and propyn-1-yloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
alpha-Methyl-5-methoxy-2-nitro-4-(2-propyn-1-yloxy)benzyl Alcohol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of alpha-Methyl-5-methoxy-2-nitro-4-(2-propyn-1-yloxy)benzyl Alcohol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components.
Comparison with Similar Compounds
Similar Compounds
- alpha-Methyl-5-methoxy-2-nitrobenzyl Alcohol
- alpha-Methyl-5-methoxy-2-nitro-4-(2-propyn-1-yloxy)phenol
- alpha-Methyl-5-methoxy-2-nitro-4-(2-propyn-1-yloxy)benzoic Acid
Uniqueness
alpha-Methyl-5-methoxy-2-nitro-4-(2-propyn-1-yloxy)benzyl Alcohol is unique due to the presence of both a nitro group and a propyn-1-yloxy group on the benzyl alcohol backbone. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
1-(5-methoxy-2-nitro-4-prop-2-ynoxyphenyl)ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO5/c1-4-5-18-12-7-10(13(15)16)9(8(2)14)6-11(12)17-3/h1,6-8,14H,5H2,2-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DACNMURXMLMAPR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1[N+](=O)[O-])OCC#C)OC)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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